molecular formula C10H15NO B11760718 (1R)-2-ethoxy-1-phenylethan-1-amine

(1R)-2-ethoxy-1-phenylethan-1-amine

Cat. No.: B11760718
M. Wt: 165.23 g/mol
InChI Key: CZBBUOXUTITZAI-JTQLQIEISA-N
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Description

(1R)-2-ethoxy-1-phenylethan-1-amine is a chiral primary amine characterized by a phenyl group at the C1 position and an ethoxy group at the C2 position of the ethylamine backbone. Its molecular formula is C₁₀H₁₅NO, with a molar mass of 165.23 g/mol. The ethoxy substituent introduces both steric and electronic effects, distinguishing it from other aryl-ethylamine derivatives.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-ethoxy-1-phenylethanamine

InChI

InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1

InChI Key

CZBBUOXUTITZAI-JTQLQIEISA-N

Isomeric SMILES

CCOC[C@@H](C1=CC=CC=C1)N

Canonical SMILES

CCOCC(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1R)-1-phenylethan-1-amine.

    Ethoxylation: The next step involves the ethoxylation of (1R)-1-phenylethan-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (1R)-2-ethoxy-1-phenylethan-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Ethoxy-1-phenylethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various amines or alcohols.

    Substitution: Results in the formation of substituted amines or ethers.

Scientific Research Applications

(1R)-2-Ethoxy-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The table below compares the molecular structures and key substituents of (1R)-2-ethoxy-1-phenylethan-1-amine with analogous compounds:

Compound Name Molecular Formula Substituents Chiral Center Key Structural Features
(1R)-2-ethoxy-1-phenylethan-1-amine (Target) C₁₀H₁₅NO Phenyl, Ethoxy C1 Ethoxy group enhances hydrophilicity
(R)-1-(thiophen-2-yl)ethan-1-amine C₆H₉NS Thiophene C1 Sulfur-containing heterocycle
(R)-1-(2-Naphthyl)ethylamine C₁₂H₁₃N 2-Naphthyl C1 Extended aromatic system
(R)-1,2-Diphenylethane-1-amine C₁₄H₁₅N Two phenyl groups C1 Increased steric bulk
(1R)-1-(4-iodophenyl)ethan-1-amine C₈H₁₀IN 4-Iodophenyl C1 Heavy halogen substituent

Key Observations :

  • The ethoxy group in the target compound distinguishes it from sulfur-containing (thiophene) or halogenated (iodophenyl) analogs.
  • The naphthyl and diphenyl analogs exhibit extended aromatic systems, increasing lipophilicity and steric hindrance compared to the target compound .

Physicochemical Properties

Compound Name Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
(1R)-2-ethoxy-1-phenylethan-1-amine 165.23 Not reported Not reported ~9.0*
(R)-1-(thiophen-2-yl)ethan-1-amine 127.21 Not reported Not reported ~8.5*
(R)-1-(2-Naphthyl)ethylamine 171.24 Not reported Not reported ~9.2*
(R)-1,2-Diphenylethane-1-amine 197.28 1.052 120 (0.3 Torr) 8.78
(1R)-1-(4-iodophenyl)ethan-1-amine 247.08 Not reported Not reported ~8.3*

*Predicted pKa values based on amine analogs.

Key Observations :

  • The diphenyl analog has the highest molar mass and density due to its two aromatic rings .
  • The iodophenyl analog has the highest molar mass (247.08 g/mol) due to the iodine atom .
  • The target compound’s ethoxy group may lower its pKa slightly compared to purely aromatic analogs by enhancing solvation.

Biological Activity

(1R)-2-ethoxy-1-phenylethan-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1R)-2-ethoxy-1-phenylethan-1-amine is C10_{10}H15_{15}NO, with a molecular weight of approximately 165.24 g/mol. The compound features an ethoxy group and a phenyl group, which contribute to its unique properties and potential interactions within biological systems.

The biological activity of (1R)-2-ethoxy-1-phenylethan-1-amine is primarily attributed to its interactions with various biological targets:

Receptor Binding: The compound may act as a ligand for specific receptors, triggering downstream signaling pathways that can lead to various physiological effects.

Enzyme Modulation: It has been shown to interact with enzymes, potentially inhibiting or activating metabolic pathways. This interaction can influence the metabolism of other compounds or drugs in the body.

Pathway Regulation: By modulating signaling pathways, (1R)-2-ethoxy-1-phenylethan-1-amine may exert therapeutic effects, making it a candidate for drug development.

Biological Activities

Research has indicated several potential biological activities associated with (1R)-2-ethoxy-1-phenylethan-1-amine:

Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. For instance, it has been evaluated in A549 lung cancer cells, where it demonstrated dose-dependent inhibition of cell viability and activation of apoptosis-related pathways .

Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. However, detailed studies are still required to substantiate these claims.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of (1R)-2-ethoxy-1-phenylethan-1-amine:

Study Findings Methodology
BenchChem StudyInvestigated for its role in biochemical pathways and enzyme interactionsIn vitro assays on enzyme activity
A549 Cell Line StudyInduced cytotoxicity and apoptosis; inhibited NF-kB signalingCell viability assays and Western blot analysis
Mechanistic StudiesIdentified as a potential ligand for specific receptorsBinding affinity assays

Case Study 1: Anticancer Activity in A549 Cells

In a study examining the cytotoxic effects of (1R)-2-ethoxy-1-phenylethan-1-amine on A549 lung cancer cells, researchers observed significant inhibition of cell growth at concentrations above 10 µM. The mechanism involved activation of caspases and inhibition of NF-kB, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of (1R)-2-ethoxy-1-phenylethan-1-amine with cytochrome P450 enzymes. Results indicated that the compound could inhibit CYP2D6 activity by approximately 40%, which is significant for drug metabolism considerations .

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